N-methylthiophene-2-sulfonamide
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Overview
Description
N-methylthiophene-2-sulfonamide is an organic compound with the molecular formula C5H7NO2S2 and a molecular weight of 177.24 g/mol . It is a white to pale yellow solid that is soluble in many organic solvents . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylthiophene-2-sulfonamide can be synthesized from 2-thiophenesulfonyl chloride and methylamine . The reaction typically involves the nucleophilic substitution of the sulfonyl chloride group by the methylamine group under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzyme .
Comparison with Similar Compounds
- Thiophene-2-sulfonamide
- N-methylthiophene-3-sulfonamide
- Thiophene-2-sulfonic acid methylamide
Comparison: N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to thiophene-2-sulfonamide, the N-methyl group enhances its solubility and reactivity. Compared to N-methylthiophene-3-sulfonamide, the position of the sulfonamide group affects its binding affinity and specificity towards biological targets .
Properties
IUPAC Name |
N-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-3-2-4-9-5/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGHRXLNNYNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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